
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is an organic compound that belongs to the class of bromopyridines. This compound features a bromine atom attached to the pyridine ring, which is further connected to a methoxypropanol group. The presence of both bromine and methoxy groups makes this compound versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions to introduce the methoxypropanol group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as enhanced reaction control, improved safety, and scalability. Continuous flow metalation of methylpyridine precursors has been reported as an efficient method for synthesizing similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxypropanol group can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidizing Agents: Reagents like potassium permanganate can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxypropanol group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine structure but with a piperidin-3-ol group instead of methoxypropanol.
5-Bromopyridine-2-thiol: Another bromopyridine derivative with a thiol group.
Uniqueness: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is unique due to the presence of both bromine and methoxypropanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H12BrNO2 |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-3-methoxypropan-1-ol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-5-4-9(12)8-3-2-7(10)6-11-8/h2-3,6,9,12H,4-5H2,1H3 |
InChI-Schlüssel |
QRPPFDQCVHWINX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(C1=NC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



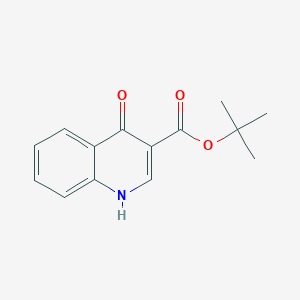

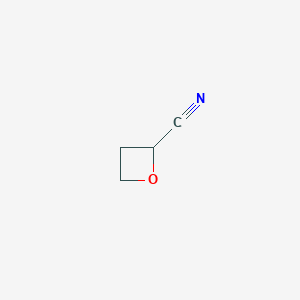
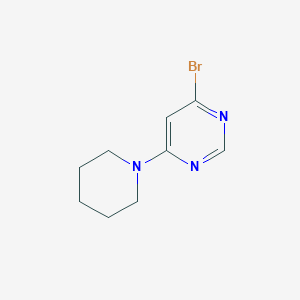
![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)



![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
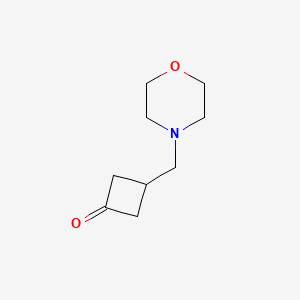
![4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)
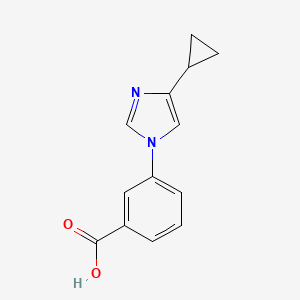
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)
